molecular formula C8H4F5NO4 B1410430 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene CAS No. 1807182-91-7

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene

Cat. No. B1410430
CAS RN: 1807182-91-7
M. Wt: 273.11 g/mol
InChI Key: NKIGODGRRIDLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene, also known as 1-DFM-3-NO2-5-TFM-benzene, is a fluorinated nitrobenzene compound that has been studied for its various applications in scientific research. It is a colorless, crystalline solid with a melting point of 101-102°C and a boiling point of 288-289°C. This compound is of particular interest due to its unique properties, which include high solubility in many organic solvents and its ability to form strong hydrogen bonds. In addition, 1-DFM-3-NO2-5-TFM-benzene is also known for its low toxicity and low environmental impact.

Mechanism of Action

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene is known to form strong hydrogen bonds with other molecules, which allows it to act as a catalyst in the synthesis of organic compounds. In addition, 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene is also known for its low toxicity and low environmental impact.
Biochemical and Physiological Effects
1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene has been studied for its potential biochemical and physiological effects. Studies have shown that this compound may be able to modulate the activity of enzymes, receptors, and other proteins involved in various biochemical pathways. In addition, 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene has also been studied for its potential to act as an antioxidant, which may help protect cells from oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene is an ideal reagent for use in laboratory experiments due to its high solubility in many organic solvents and its ability to form strong hydrogen bonds. In addition, 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene is also known for its low toxicity and low environmental impact, which makes it a safe and effective reagent for use in laboratory experiments. However, the use of 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene may be limited due to its high cost, as well as its low reactivity in some reactions.

Future Directions

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene has potential applications in a variety of scientific research fields. Future research should focus on exploring the potential of this compound as a catalyst in organic synthesis, as a fluorescent probe for biological imaging, as a ligand for the preparation of coordination compounds for use in catalysis, and as a reactant for the synthesis of nitroaromatics. In addition, future research should also focus on exploring the potential of 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene as a drug candidate, as well as its potential biochemical and physiological effects. Furthermore, future research should also focus on developing new methods for the synthesis of 1-DFM-

Scientific Research Applications

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for biological imaging. In addition, 1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene5-TFM-benzene has also been used as a ligand for the preparation of coordination compounds for use in catalysis and as a reactant in the synthesis of nitroaromatics.

properties

IUPAC Name

1-(difluoromethoxy)-3-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-5-1-4(14(15)16)2-6(3-5)18-8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIGODGRRIDLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethoxy-3-nitro-5-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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